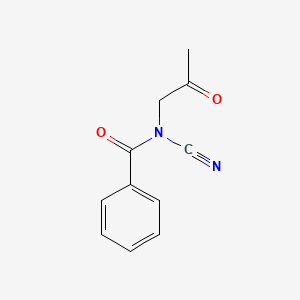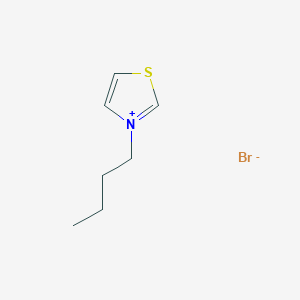
p-Nitrophenol zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenol zinc salt is a chemical compound derived from p-nitrophenol, an aromatic compound with the chemical formula C6H5NO3. p-Nitrophenol is known for its yellow crystalline appearance and is moderately toxic. The zinc salt form of p-nitrophenol is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Nitrophenol can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol (p-nitrophenol) . The zinc salt of p-nitrophenol can be prepared by reacting p-nitrophenol with zinc oxide or zinc chloride in an aqueous solution, followed by crystallization.
Industrial Production Methods
Industrial production of p-nitrophenol typically involves the nitration of phenol, followed by separation and purification processes to isolate the desired isomer. The zinc salt is then produced by reacting p-nitrophenol with zinc compounds under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenol zinc salt undergoes various chemical reactions, including:
- Esterification: p-Nitrophenol can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid .
Nitration: Further nitration of p-nitrophenol can produce 2,4-dinitrophenol.
Diazotization: The amino group of 4-aminophenol (reduced form of p-nitrophenol) can be converted into a diazonium salt, which is used in dye synthesis.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.
Catalysts: Sulfuric acid for esterification.
Nitrating Agents: Nitric acid and sulfuric acid for nitration.
Major Products
4-Aminophenol: Produced by the reduction of p-nitrophenol.
Esters: Formed through esterification reactions.
2,4-Dinitrophenol: Resulting from further nitration.
Scientific Research Applications
p-Nitrophenol zinc salt is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in enzyme assays to study enzyme kinetics and inhibition.
Industry: Used in the production of pesticides, dyes, and fungicides.
Mechanism of Action
The mechanism of action of p-nitrophenol zinc salt involves its interaction with specific molecular targets and pathways. For example, p-nitrophenol can act as a substrate for enzymes such as sulfotransferase and alpha-amylase, influencing various biochemical processes . The zinc ion in the salt form can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: An isomer of p-nitrophenol with similar chemical properties but different reactivity due to the position of the nitro group.
4-Aminophenol: The reduced form of p-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: A further nitrated product of p-nitrophenol, used in industrial applications.
Uniqueness
p-Nitrophenol zinc salt is unique due to its combination of the nitrophenol moiety and zinc ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where both the nitrophenol and zinc components are beneficial.
Properties
CAS No. |
64047-83-2 |
|---|---|
Molecular Formula |
C12H8N2O6Zn |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
zinc;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Zn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
BKYCWJCNMRJQGC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Zn+2] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)








